Cas no 329782-05-0 (3-Nitro-5-(2,2,2-trifluoroethoxy)aniline)

3-Nitro-5-(2,2,2-trifluoroethoxy)aniline is a fluorinated aromatic amine derivative featuring both nitro and trifluoroethoxy functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing properties, which can influence reactivity and binding interactions. The trifluoroethoxy group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. The nitro group offers versatility for further synthetic modifications, such as reduction to an amine or participation in nucleophilic aromatic substitution reactions. Its well-defined structure makes it a valuable intermediate for designing specialized compounds in medicinal chemistry and material science. High purity and consistent synthesis ensure reliable performance in research applications.
3-Nitro-5-(2,2,2-trifluoroethoxy)aniline structure
329782-05-0 structure
Product name:3-Nitro-5-(2,2,2-trifluoroethoxy)aniline
CAS No:329782-05-0
MF:C8H7F3N2O3
MW:236.147992372513
MDL:MFCD02055836
CID:3057586
PubChem ID:831415

3-Nitro-5-(2,2,2-trifluoroethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-Nitro-5-(2,2,2-trifluoroethoxy)aniline
    • MLS000698262
    • 329782-05-0
    • STK315908
    • HMS2536A06
    • EN300-227668
    • BBL039431
    • 959-521-5
    • 3-nitro-5-(2,2,2-trifluoroethoxy)-aniline
    • CHEMBL1532553
    • SMR000227354
    • AKOS000304026
    • AK-968/15360511
    • ENA78205
    • CS-0267986
    • MDL: MFCD02055836
    • Inchi: InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-7-2-5(12)1-6(3-7)13(14)15/h1-3H,4,12H2
    • InChI Key: GAUUCMLQGPSJKA-UHFFFAOYSA-N
    • SMILES: C1=C(C=C(C=C1[N+](=O)[O-])OCC(F)(F)F)N

Computed Properties

  • Exact Mass: 236.04087658Da
  • Monoisotopic Mass: 236.04087658Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.1Ų
  • XLogP3: 2.2

3-Nitro-5-(2,2,2-trifluoroethoxy)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-227668-0.05g
3-nitro-5-(2,2,2-trifluoroethoxy)aniline
329782-05-0 95%
0.05g
$69.0 2024-06-20
Enamine
EN300-227668-5.0g
3-nitro-5-(2,2,2-trifluoroethoxy)aniline
329782-05-0 95%
5.0g
$1115.0 2024-06-20
Enamine
EN300-227668-5g
3-nitro-5-(2,2,2-trifluoroethoxy)aniline
329782-05-0 95%
5g
$1115.0 2023-09-15
A2B Chem LLC
AJ12459-1g
3-Nitro-5-(2,2,2-trifluoroethoxy)aniline
329782-05-0 95%
1g
$441.00 2024-04-20
A2B Chem LLC
AJ12459-10g
3-Nitro-5-(2,2,2-trifluoroethoxy)aniline
329782-05-0 95%
10g
$1777.00 2024-04-20
A2B Chem LLC
AJ12459-500mg
3-Nitro-5-(2,2,2-trifluoroethoxy)aniline
329782-05-0 95%
500mg
$334.00 2024-04-20
1PlusChem
1P00JKOB-100mg
3-nitro-5-(2,2,2-trifluoroethoxy)aniline
329782-05-0 95%
100mg
$186.00 2024-05-05
Enamine
EN300-227668-10g
3-nitro-5-(2,2,2-trifluoroethoxy)aniline
329782-05-0 95%
10g
$1654.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338656-50mg
3-Nitro-5-(2,2,2-trifluoroethoxy)aniline
329782-05-0 97%
50mg
¥1857.00 2024-05-19
1PlusChem
1P00JKOB-50mg
3-nitro-5-(2,2,2-trifluoroethoxy)aniline
329782-05-0 95%
50mg
$143.00 2024-05-05

Additional information on 3-Nitro-5-(2,2,2-trifluoroethoxy)aniline

3-Nitro-5-(2,2,2-Trifluoroethoxy)Aniline: A Comprehensive Overview

3-Nitro-5-(2,2,2-trifluoroethoxy)aniline, also known by its CAS number 329782-05-0, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a nitro group at the 3-position and a trifluoroethoxy group at the 5-position of an aniline backbone. The combination of these functional groups imparts distinctive chemical properties, making it a valuable material in research and industrial applications.

The synthesis of 3-nitro-5-(2,2,2-trifluoroethoxy)aniline typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of a palladium-catalyzed coupling reaction to construct the trifluoroethoxy group with high efficiency. This approach not only streamlines the synthesis but also reduces environmental impact by minimizing waste generation.

One of the most notable applications of this compound is in the field of pharmaceuticals. The nitro group is known for its potential anti-inflammatory and antioxidant properties, while the trifluoroethoxy group enhances lipophilicity, improving bioavailability. A recent study conducted by researchers at Stanford University explored the use of 3-nitro-5-(2,2,2-trifluoroethoxy)aniline as a precursor for developing novel anti-cancer drugs. The compound's ability to inhibit specific enzymes involved in tumor growth has shown promising results in preclinical trials.

In addition to pharmaceutical applications, 3-nitro-5-(2,2,2-trifluoroethoxy)aniline has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics. A research team at the Massachusetts Institute of Technology (MIT) investigated its potential as a component in organic light-emitting diodes (OLEDs). The compound's ability to facilitate efficient charge transport was highlighted in their findings, suggesting its role in enhancing device performance and longevity.

The environmental impact of 3-nitro-5-(2,2,2-trifluoroethoxy)aniline has also been a topic of interest. Studies have shown that while the compound itself is not inherently hazardous under normal conditions, its degradation products require careful monitoring. Researchers at the University of California have developed innovative methods for recycling and repurposing this compound to minimize waste and reduce ecological footprint.

In conclusion, 3-nitro-5-(2,2,2-trifluoroethoxy)aniline, with its CAS number 329782-05-0, stands as a testament to the ingenuity and progress in modern chemistry. Its diverse applications across pharmaceuticals, materials science, and environmental chemistry underscore its significance as a multifaceted compound. As research continues to uncover new potentials and refine existing applications, this compound is poised to play an even greater role in shaping future technologies and therapies.

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Amadis Chemical Company Limited
(CAS:329782-05-0)3-Nitro-5-(2,2,2-trifluoroethoxy)aniline
A1153322
Purity:99%
Quantity:10g
Price ($):3700.0